tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20FNO2 and a molecular weight of 217.28 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluoromethylating agents under controlled conditions. One common method includes the use of tert-butyl chloroformate and fluoromethyl piperidine in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the fluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids/Bases: For hydrolysis reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is valuable in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems.
Industry: The compound is used in the production of fine chemicals and advanced materials. Its unique properties make it suitable for various industrial applications, including the manufacture of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The piperidine ring provides structural stability and can interact with various enzymes and receptors .
Comparison with Similar Compounds
- tert-Butyl 3-(trifluoromethyl)piperidine-1-carboxylate
- tert-Butyl 3-(fluorosulfonyl)piperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., trifluoromethyl, fluorosulfonyl) can significantly alter the chemical and physical properties of these compounds.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents and their electronic effects.
- Applications: While all these compounds are used in organic synthesis and pharmaceutical research, their specific applications may differ based on their unique properties .
Conclusion
tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool in scientific research and industrial processes.
Biological Activity
tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of the fluoromethyl group and the piperidine ring, contribute to its reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C12H16FNO2 with a molecular weight of approximately 229.26 g/mol. The compound features:
- A tert-butyl group, which increases lipophilicity.
- A fluoromethyl substituent that enhances electronic properties and potential receptor interactions.
- A piperidine ring , which is known for its ability to engage in various chemical reactions, including nucleophilic substitutions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl group significantly enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. This property is crucial for its pharmacological effects, as it can influence the binding affinity to various biological targets, including neurotransmitter receptors.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially impacting pathways related to dopamine and serotonin regulation.
- Receptor Interaction : The compound has been evaluated for its ability to modulate trace amine-associated receptors (TAARs), which play a role in neurotransmitter signaling . The activation of these receptors can lead to significant physiological effects, including modulation of mood and cognition.
Study on TAAR1 Modulation
In a study examining the effect of various piperidine derivatives on TAAR1, this compound was shown to activate the receptor in a dose-dependent manner. The effective concentration (EC50) was determined to be around 0.507 μM, indicating a promising level of potency compared to other compounds tested .
In Vivo Efficacy
Further investigations into the in vivo efficacy of this compound have been conducted using animal models. These studies aim to elucidate the pharmacokinetics and therapeutic potential of this compound in treating conditions such as anxiety and depression.
Comparative Analysis with Related Compounds
A comparative analysis of several structurally related compounds highlights the unique biological activity of this compound:
Compound Name | Molecular Formula | EC50 (μM) | Notable Activity |
---|---|---|---|
This compound | C12H16FNO2 | 0.507 | TAAR1 Agonist |
tert-Butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate | C12H16F3N2O2 | TBD | Enzyme Inhibition |
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C12H17NO2 | TBD | Antidepressant Effects |
Properties
IUPAC Name |
tert-butyl 3-(fluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPOYHXYOTZWPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599232 |
Source
|
Record name | tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169751-00-2 |
Source
|
Record name | tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.